N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of xanthene derivatives. This compound features a unique structure combining a xanthene core with a pyrazole moiety, which is known for its diverse biological activities. The presence of the trifluoromethyl group and cyclopropyl ring enhances its potential pharmacological properties, making it a subject of interest in medicinal chemistry.
This compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that incorporate different functional groups. Its synthesis and characterization have been explored in scientific literature, highlighting its potential applications in drug development and materials science.
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can be classified as:
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves several key steps:
The molecular structure of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can be described as follows:
The structure can be represented using standard chemical notation such as SMILES or InChI:
CC(C(=O)N1C2=CC=CC=C2C(=O)C=C1)C(C#C(C)C)N=C(N)C(F)(F)F
The chemical reactivity of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is influenced by its functional groups:
The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is likely related to its interaction with biological targets:
The compound's stability under various pH conditions and temperatures would need to be evaluated for practical applications.
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide has potential applications in:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5